1-(tert-butyldimethylsilyl)-6-chloro-1H-indole
Description
1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole is a halogenated indole derivative featuring a tert-butyldimethylsilyl (TBS) protecting group at the N1 position and a chlorine substituent at the C6 position. This compound is primarily utilized in enantioselective synthesis and functionalization reactions. For instance, it serves as a key intermediate in the Lewis acid-catalyzed desymmetrization of meso-diaminocyclopropanes, achieving a 77% yield under optimized conditions . The TBS group enhances steric bulk and stability, enabling selective transformations while protecting the indole nitrogen from undesired side reactions. Its synthesis typically involves silylation of 6-chloro-1H-indole under anhydrous conditions with tert-butyldimethylsilyl chloride (TBSCl) and a base such as NaH or tert-BuLi in tetrahydrofuran (THF) .
Properties
IUPAC Name |
tert-butyl-(6-chloroindol-1-yl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBGLIQMKJQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole typically involves the silylation of 6-chloroindole. The process begins with the reaction of 6-chloroindole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the nitrogen atom of the indole ring, enhancing the compound’s stability and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyldimethylsilyl chloride as a silylating agent is common due to its effectiveness in forming stable silyl ethers .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity. The chloro group on the indole ring can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
6-Methyl and 6-Methoxy Analogs
1-(tert-Butyldimethylsilyl)-6-methyl-1H-indole (6j) :
- The methyl group at C6 is electron-donating, increasing electron density at the indole core compared to the chloro analog. This alters reactivity in electrophilic substitution reactions.
- Synthesized in 92% yield as a yellow oil (vs. the chloro derivative’s white solid state), with distinct NMR shifts: δ 2.46 ppm (CH3) and δ 7.50 ppm (ArH) in $ ^1H $-NMR .
- Lower polarity (Rf = 0.37 in pentane) compared to the chloro analog (Rf = 0.5 in toluene:ethyl acetate 9:1) .
1-(tert-Butyldimethylsilyl)-6-methoxy-1H-indole (6l) :
6-Bromo and 6-Boronate Analogs
- 3-Bromo-1-(tert-butyldimethylsilyl)indole :
- 1-(tert-Butyldimethylsilyl)-4-chloro-6-(dioxaborolanyl)-1H-indole :
Variations in Protecting Groups
tert-Butyl Carboxylate-Protected Analogs
- tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate :
- tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate :
Methyl-Protected Analogs
- 6-Chloro-1-methyl-1H-indole :
- The methyl group at N1 is smaller and less stable under basic conditions than TBS. This compound has a lower molecular weight (165.62 g/mol vs. ~280 g/mol for the TBS analog) and reduced steric hindrance, making it more reactive but less selective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
